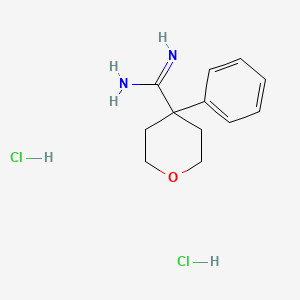
4-Phenyloxane-4-carboximidamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyloxane-4-carboximidamide dihydrochloride does not directly appear in the research literature available to me. Nonetheless, studying closely related compounds and their synthesis, molecular structures, and properties can provide valuable insights into its characteristics.
Synthesis Analysis
The synthesis of related poly(amideimide)s and other polymers typically involves nucleophilic displacement reactions, Friedel–Crafts acylation, and condensation reactions. For example, poly(amideimide)s were synthesized using new anhydride acid chloride monomers and aromatic diamines, indicating a complex synthesis pathway that could be relevant for synthesizing similar compounds (Rajasekar & Venkatesan, 2013).
Molecular Structure Analysis
Molecular structure and spectroscopic data obtained from techniques like DFT calculations and X-ray diffraction are crucial for understanding the geometry, vibrational spectra, and electronic properties of compounds. For instance, studies on 4-methoxy derivatives provided insights into bond lengths, angles, and molecular electrostatic potential, which are essential for understanding the molecular structure (Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving carboximides and related compounds can be complex, involving catalysts and specific conditions for amide condensation. For example, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been used as an effective catalyst for the amide condensation of sterically demanding carboxylic acids (Maki, Ishihara, & Yamamoto, 2006).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, are key for understanding the behavior and applications of these compounds. For instance, polymers with carboxyphenoxy and carboxybenzoyl groups showed good solubility in polar aprotic solvents and had glass transition temperatures ranging from 226 to 269°C, indicating high thermal stability (Rajasekar & Venkatesan, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents or conditions, are crucial for practical applications. For example, the reaction of dichlorocarbene with 4-phenyl-1,3-dioxane led to the formation of a dichloromethyl derivative, showcasing specific reactivity that could be relevant for understanding or synthesizing related compounds (Safiev et al., 1988).
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures : Studies on similar compounds show that they can form stable complexes with other molecules, such as dioxane, and exhibit interesting supramolecular structures. For example, a stable complex of 6-phenyl-2-chloropyrimidine-4-carboxamide with dioxane forms infinite stepwise ribbons stacked via π-stacking pair interactions in its crystal structure (Rybalova et al., 2007).
Synthesis and Structural Analysis : Compounds like 4-Phenyloxane-4-carboximidamide dihydrochloride can be synthesized and their molecular structures thoroughly analyzed. A series of related compounds have been synthesized and evaluated for various activities, and their single-crystal structures have been determined (Gobis et al., 2012).
Chemical Reactions and Polymerization : Research shows that similar compounds can participate in chemical reactions leading to the formation of polymers. For instance, the reaction of cyclic dicarboxylic anhydrides with prepolymers results in new modified prepolymers containing reactive groups, which can be crosslinked to form hybrid networks (Klee, 1989).
Enzymatic Kinetic Resolution : Studies demonstrate the potential of using similar compounds in the kinetic resolution of primary amines, a process crucial in the production of enantiomerically pure compounds (Nechab et al., 2007).
Synthesis and Applications in Medicine : There are examples of the synthesis of related compounds and their use in the medical field, such as in the synthesis of antibiotics like Chloramphenicol (Hazra et al., 1997).
Material Science Applications : Similar compounds have applications in materials science, such as in the synthesis of poly(ether imide)s, which are useful in various industrial applications due to their thermal stability and solubility properties (Hsiao & Yu, 1997).
Eigenschaften
IUPAC Name |
4-phenyloxane-4-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10;;/h1-5H,6-9H2,(H3,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKZQRBDNOUTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyloxane-4-carboximidamide dihydrochloride | |
CAS RN |
2138213-54-2 |
Source


|
| Record name | 4-phenyloxane-4-carboximidamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)




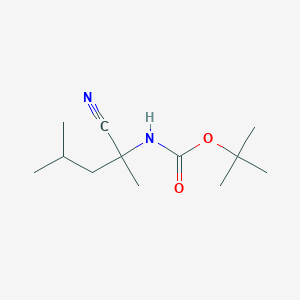
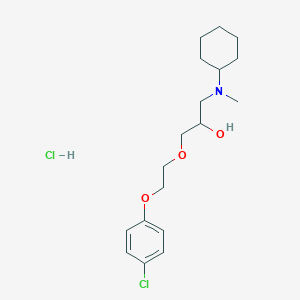
![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)

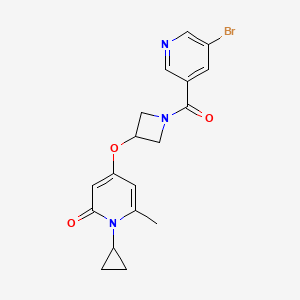
![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)
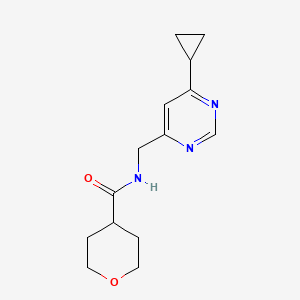

![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)